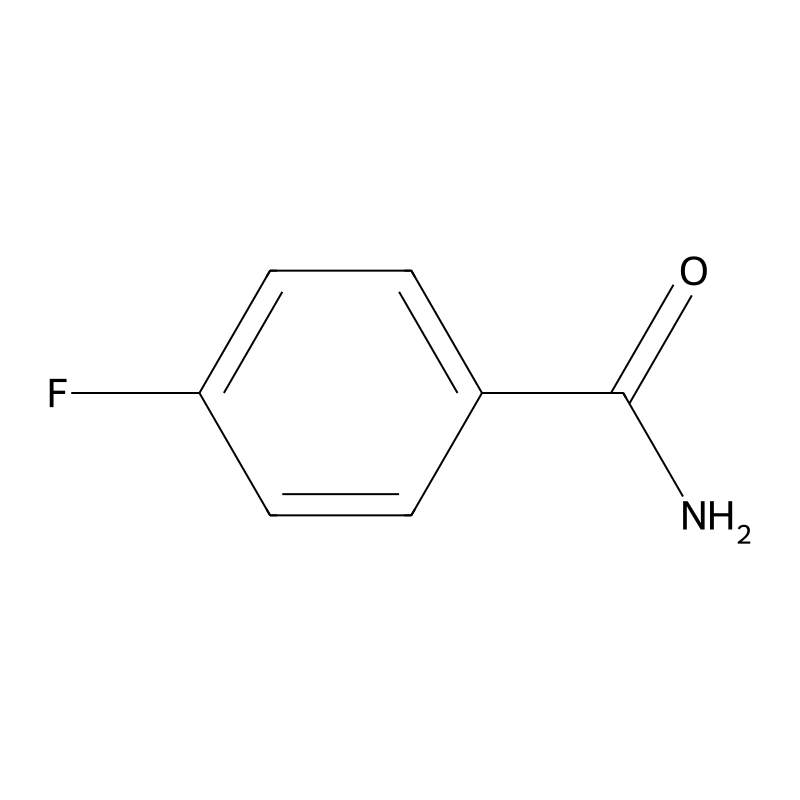

4-Fluorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Anti-inflammatory and Analgesic Properties:

Studies have shown that 4-Fluorobenzamide derivatives may possess anti-inflammatory and analgesic (pain-relieving) properties. Researchers have synthesized various derivatives of 4-Fluorobenzamide and tested their efficacy in animal models of inflammation and pain. Some of these derivatives have demonstrated promising results, with reduced inflammation and pain compared to control groups. [] However, further research is needed to understand the exact mechanism of action and to determine the safety and efficacy of these compounds in humans.

Enzyme Inhibition:

4-Fluorobenzamide may also have the potential to inhibit the activity of certain enzymes. Enzymes are proteins that play crucial roles in various biological processes. By inhibiting specific enzymes, researchers can potentially treat various diseases. Studies have shown that 4-Fluorobenzamide derivatives can inhibit the activity of enzymes such as cholinesterases and tyrosinase. [, ] However, more research is required to fully understand the potential therapeutic applications of these findings.

4-Fluorobenzamide is an organic compound with the molecular formula and a molecular weight of approximately 139.13 g/mol. It is characterized by the presence of a fluorine atom at the para position of the benzene ring relative to the amide functional group. This compound appears as a white to pale brown crystalline solid with a melting point ranging from 154 to 161 °C . The chemical structure can be represented by the InChI key VNDHYTGVCGVETQ-UHFFFAOYSA-N, and it is commonly used in various chemical and biological applications.

- Nucleophilic Substitution Reactions: The electron-withdrawing fluorine atom enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic attack.

- Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Oxidation Reactions: Under strong oxidative conditions, the aromatic ring can be oxidized to form quinone derivatives .

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and potassium permanganate for oxidation.

The synthesis of 4-Fluorobenzamide typically involves the following steps:

- Starting Material Preparation: 4-Fluoroaniline is reacted with 4-chlorobenzoic acid.

- Esterification: The carboxylic acid is first converted into its ester form using methanol.

- Amidation: The resulting ester is then treated with 4-fluoroaniline in the presence of a base such as sodium hydroxide, leading to the formation of 4-Fluorobenzamide.

In an industrial context, optimizing reaction conditions like temperature and pressure can enhance yield and efficiency .

4-Fluorobenzamide has several important applications:

- Medicinal Chemistry: It serves as a pharmacophore in drug development due to its biological activity.

- Materials Science: This compound is utilized in synthesizing advanced materials, including polymers and nanomaterials.

- Biochemical Research: It acts as a probe in enzyme interaction studies and receptor binding assays .

Research on interaction studies involving 4-Fluorobenzamide focuses on its binding affinity to various biological targets. These studies often employ techniques such as molecular docking and biochemical assays to investigate how this compound interacts with enzymes or receptors relevant to disease pathways. Understanding these interactions can provide insights into its therapeutic potential and guide further drug development efforts .

Several compounds share structural similarities with 4-Fluorobenzamide, including:

- N-(4-chlorophenyl)-4-nitrobenzamide: Contains a nitro group instead of fluorine.

- N-(4-chlorophenyl)-4-methylbenzamide: Features a methyl group in place of fluorine.

- N-(4-chlorophenyl)-4-hydroxybenzamide: Contains a hydroxyl group instead of fluorine.

Uniqueness

The uniqueness of 4-Fluorobenzamide lies in its combination of both chlorine and fluorine atoms, which impart distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets, differentiating it from similar compounds and enhancing its utility in various applications .

Conventional Synthesis Routes from Fluorobenzene Precursors

The synthesis of 4-fluorobenzamide from fluorobenzene precursors represents a fundamental approach in organofluorine chemistry, employing well-established methodologies that have been refined over decades of research. The most prominent conventional routes leverage the inherent reactivity of fluorinated aromatic systems while maintaining the integrity of the carbon-fluorine bond throughout the synthetic sequence.

Schiemann Reaction Pathway

The Schiemann reaction constitutes one of the most reliable methods for accessing 4-fluorobenzamide through fluorobenzene intermediates [28]. This approach begins with 4-aminobenzoic acid, which undergoes protection as the ethyl ester to prevent unwanted side reactions during the diazotization process [28]. The protected amino acid is then treated with sodium nitrite and hydrochloric acid at temperatures between 0-5°C to form the corresponding diazonium salt [30]. Subsequent treatment with tetrafluoroborate introduces the fluorine atom through nucleophilic aromatic substitution, yielding 4-fluorobenzoic acid after hydrolysis of the ester protecting group [28]. The final amidation step employs standard coupling protocols to convert the carboxylic acid to the desired benzamide, typically achieving yields of 72-82% across the multi-step sequence [1].

Direct Amidation via Carbodiimide Coupling

Contemporary synthetic approaches favor direct amidation of 4-fluorobenzoic acid using carbodiimide coupling reagents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with 1-hydroxybenzotriazole [1] [4]. This methodology has demonstrated exceptional versatility in the preparation of diverse 4-fluorobenzamide derivatives. The reaction mechanism involves initial activation of the carboxylic acid through formation of an O-acylisourea intermediate, followed by transesterification with 1-hydroxybenzotriazole to generate the active ester [34] [36]. The resulting 1-hydroxybenzotriazole ester exhibits enhanced reactivity toward nucleophilic attack by amines, facilitating efficient amide bond formation under mild conditions [34].

Research conducted by Chan and Cox revealed that the kinetics of this coupling reaction are independent of 1-hydroxybenzotriazole concentration, indicating that the rate-determining step involves the initial reaction between the carboxylic acid and the carbodiimide [36]. The observed rate constant for reaction between the carboxylate group and doubly protonated 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide reaches 4.1 × 10⁴ M⁻¹ s⁻¹ at 20°C, representing a 10⁵-fold enhancement compared to aqueous systems [36]. This methodology typically yields 4-fluorobenzamide derivatives in the range of 61-84%, depending on the specific amine coupling partner and reaction conditions employed [4].

Acid Chloride Methodology

The conversion of 4-fluorobenzoic acid to the corresponding acid chloride followed by amidation represents a classical approach that continues to find application in modern synthetic chemistry [6]. Treatment of 4-fluorobenzoic acid with thionyl chloride or oxalyl chloride generates 4-fluorobenzoyl chloride, which readily undergoes nucleophilic acyl substitution with ammonia or primary and secondary amines [17]. This methodology benefits from the high electrophilicity of the acid chloride functional group, enabling rapid amide bond formation under ambient conditions [49]. The Schotten-Baumann protocol, employing aqueous sodium hydroxide and organic solvents, provides excellent yields of 72-99% while minimizing hydrolysis of the acid chloride [6]. Temperature control proves critical, with reactions typically conducted at 0-5°C to suppress competing hydrolysis reactions .

Electrophilic Fluorination Approaches

Alternative synthetic strategies involve the introduction of fluorine atoms through electrophilic fluorination of pre-formed benzamide substrates [31] [33]. These methodologies employ electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide to achieve direct carbon-fluorine bond formation [31]. The Kitamura protocol utilizes hypervalent iodine compounds in combination with hydrogen fluoride sources to accomplish electrophilic fluorination under mild conditions [33]. Optimization studies have demonstrated that iodosylbenzene provides superior results compared to other hypervalent iodine reagents, achieving yields of 70-85% for the fluorination of aryl-alkyl ketones and related substrates [33]. The mechanism involves in situ formation of aryl-IF₂ species, followed by electrophilic attack on enolate intermediates and subsequent nucleophilic substitution with fluoride ions [33].

Table 1: Conventional Synthesis Routes from Fluorobenzene Precursors

| Synthesis Route | Starting Material | Key Reagents | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Schiemann Reaction | 4-Aminobenzoic acid | NaNO₂, HCl, HBF₄ | 72-82 | 0-5°C, acidic medium |

| Direct Amidation via EDC/HOBt | 4-Fluorobenzoic acid | EDC, HOBt, DIPEA | 61-84 | Room temp, DMF/CH₂Cl₂ |

| Acid Chloride Method | 4-Fluorobenzoyl chloride | NH₃ or amines | 72-99 | Room temp, base |

| Electrophilic Fluorination | Benzamide precursors | Selectfluor, NFSI | 70-85 | 60°C, 24h |

| Carbodiimide Coupling | 4-Fluorobenzoic acid | DCC or EDC | 83-99 | Room temp, organic solvent |

Catalytic Amidation and Cross-Coupling Strategies

The development of transition metal-catalyzed amidation reactions has revolutionized the synthesis of 4-fluorobenzamide derivatives, enabling unprecedented substrate scope and functional group tolerance. These methodologies leverage the unique electronic properties of fluorinated aromatic systems to achieve efficient carbon-nitrogen bond formation under mild conditions.

Palladium-Catalyzed Cross-Coupling Systems

Palladium-catalyzed amidation reactions employing biarylphosphine ligands have emerged as powerful tools for the synthesis of N-aryl-4-fluorobenzamides [7] [8]. The BrettPhos ligand system demonstrates exceptional reactivity in cross-coupling reactions between aryl halides and amides, enabling the utilization of challenging substrates such as aryl mesylates [7]. This catalyst system facilitates the highly selective monoarylation of primary aliphatic amines and anilines at low catalyst loadings, with reaction times typically under 4 hours [7]. The unprecedented reactivity stems from the unique structural features of the BrettPhos ligand, particularly the proximal methoxy group that influences the electronic properties of the palladium center [7].

Research by Dooleweerdt and colleagues established that the water-mediated catalyst preactivation protocol using 1 mol% palladium acetate and 2.2 mol% BrettPhos in the presence of cesium carbonate in tert-butanol achieves 99% yield for model amidation reactions within 1 hour at 110°C [8]. The methodology demonstrates broad substrate scope, accommodating both electron-neutral and electron-rich aryl mesylates with excellent efficiency [8]. Mechanistic studies reveal that the rate-limiting step involves transmetallation rather than oxidative addition, distinguishing this system from conventional palladium-catalyzed processes [8].

XantPhos-Mediated Coupling Reactions

The XantPhos ligand system provides complementary reactivity for palladium-catalyzed amidation reactions, particularly excelling in the coupling of secondary amides with aryl chlorides and vinyl sulfonates [11]. Computational studies conducted by this research group revealed that XantPhos·Pd(Ph)(Br) complexes preferentially adopt monomeric structures in solution, avoiding the formation of dimeric species that can lead to catalyst deactivation [11]. The κ²-amidate binding mode observed with XantPhos ligands, while thermodynamically favored, does not necessarily result in catalyst inhibition but may represent an on-pathway intermediate in the catalytic cycle [11].

Nickel-Catalyzed C-H Activation Protocols

Nickel catalysis has enabled the development of oxidative cross-coupling strategies that directly functionalize 4-fluorobenzamide substrates through carbon-hydrogen bond activation [13]. The protocol developed by research teams utilizes 8-aminoquinolyl directing groups to facilitate selective ortho-C(sp²)-H bond activation in benzamides [13]. This methodology achieves cross-coupling between the α-C(sp³)-H bonds of N,N-dimethylacetamide and the ortho-positions of benzamides under mild conditions [13]. The selectivity of the transformation can be modulated through careful choice of silver oxidants, with different oxidant systems providing access to distinct product distributions [13].

Enzymatic Catalysis Systems

Biocatalytic approaches employing Candida antarctica lipase B have demonstrated remarkable efficiency in the direct amidation of carboxylic acids with amines, providing a sustainable alternative to traditional chemical methods [25] [26]. The enzymatic protocol utilizes cyclopentyl methyl ether as a green solvent, eliminating the need for toxic organic solvents commonly employed in chemical amidation reactions [25]. This methodology achieves excellent conversions and yields for the preparation of 28 diverse amides using four different carboxylic acids and seven primary and secondary amines [25]. The reactions proceed without any additives under mild conditions, producing amides with purities exceeding 95% without requiring intensive purification steps [26].

Table 2: Catalytic Amidation and Cross-Coupling Strategies

| Catalyst System | Substrate Scope | Temperature (°C) | Yield Range (%) | Key Features |

|---|---|---|---|---|

| Pd/BrettPhos | Aryl halides/amides | 110 | 85-99 | Aryl mesylates compatible |

| Pd/XantPhos | Aryl chlorides/amides | 80-120 | 70-95 | Fast reaction times |

| Pd/JackiePhos | Secondary amides | 100-150 | 75-92 | Sterically hindered substrates |

| Ni/8-aminoquinoline | Benzamides/DMAc | Room temp | 65-85 | C-H activation |

| CALB Enzyme | Carboxylic acids/amines | 40-60 | 85-95 | Green conditions |

Design of N-Substituted Derivatives (e.g., Sulfonyl, Alkyl, Aryl)

The systematic design and synthesis of N-substituted 4-fluorobenzamide derivatives has emerged as a critical area of research, driven by the need to modulate biological activity and physicochemical properties through strategic structural modifications. These derivatives incorporate diverse functional groups that can significantly alter the compound's binding affinity, selectivity, and metabolic stability.

Sulfonyl-Substituted Derivatives

Sulfonyl-substituted 4-fluorobenzamide derivatives represent a particularly important class of compounds due to their enhanced biological activity and improved binding characteristics [16] [18]. The synthesis of these derivatives typically involves the reaction of 4-fluorobenzamide with sulfonyl chlorides under basic conditions, employing triethylamine or similar organic bases to neutralize the generated hydrogen chloride [16]. Alternative synthetic approaches utilize solid-phase synthesis protocols, where chlorosulfonylbenzoic acids are first converted to the corresponding sulfonamides through aqueous amination reactions, followed by carboxamide formation using carbodiimide coupling reagents [16].

Research conducted by Kumar and colleagues demonstrated that benzimidazole-sulfonyl derivatives prepared through consecutive substitution reactions exhibit excellent antimicrobial activities [18]. The synthetic protocol involves initial reaction of aniline substrates with benzimidazole derivatives in the presence of potassium carbonate in acetone, followed by treatment with sulfonyl chlorides in dimethylformamide using triethylamine as base [18]. This methodology consistently produces target compounds in good to excellent yields while maintaining high functional group tolerance [18].

The biological significance of sulfonyl modifications has been extensively documented, with these derivatives showing enhanced binding affinity to target proteins and improved selectivity profiles [14] [15]. Structure-activity relationship studies reveal that the electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the benzamide core, leading to distinct interaction patterns with biological targets [15].

Alkyl-Substituted Variants

Alkyl substitution patterns in 4-fluorobenzamide derivatives significantly influence the compounds' lipophilicity and membrane permeability characteristics . The synthesis of N-alkyl derivatives commonly employs reductive amination protocols or direct alkylation of the parent benzamide under basic conditions [17]. N-tert-butyl-4-fluorobenzamide represents a prominent example, synthesized through the reaction of 4-fluorobenzoic acid with tert-butylamine using dicyclohexylcarbodiimide as the coupling agent in dichloromethane at room temperature .

The tert-butyl substitution pattern provides unique steric and electronic effects that enhance the compound's stability and alter its pharmacokinetic properties . The bulky tert-butyl group introduces steric hindrance that can influence binding selectivity and metabolic stability . Comparative studies with chloro, bromo, and methyl analogs demonstrate that the fluorine substitution pattern imparts distinct electronic properties that enhance both stability and reactivity compared to other halogen substitutions .

Aryl-Substituted Derivatives

Aryl-substituted 4-fluorobenzamide derivatives expand the structural diversity available for biological evaluation and provide opportunities to fine-tune molecular recognition properties [14]. The synthesis of these compounds typically involves palladium-catalyzed cross-coupling reactions between aryl halides and benzamide substrates, utilizing the advanced catalyst systems discussed in section 2.2 [7] [8]. Alternative approaches employ nucleophilic aromatic substitution reactions when electron-deficient aryl systems are involved [15].

The incorporation of aromatic substituents introduces π-π stacking interactions and extended conjugation effects that can significantly influence biological activity [14]. Research by various groups has demonstrated that N-aryl benzamide derivatives exhibit distinct activity profiles compared to their alkyl-substituted counterparts, often showing enhanced potency against specific biological targets [15]. The electronic nature of the aryl substituent (electron-donating versus electron-withdrawing) provides additional opportunities for activity modulation [14].

Heterocyclic Substitutions

Heterocyclic N-substitutions represent an advanced strategy for introducing specific binding motifs and improving target selectivity [3]. The synthesis of pyrazole-containing derivatives involves multi-step sequences beginning with the formation of aminopyrazole intermediates, followed by benzamide coupling reactions [3]. These methodologies often employ cyclization reactions of hydrazine derivatives with appropriate dicarbonyl precursors [3].

The biological significance of heterocyclic substitutions extends beyond simple structure-activity relationships, as these modifications can introduce specific hydrogen bonding patterns and electronic interactions that enhance target recognition [3]. Benzimidazole-containing derivatives, synthesized through condensation reactions with o-phenylenediamine derivatives, demonstrate particularly interesting biological profiles [18].

Table 3: Design of N-Substituted Derivatives

| Derivative Type | Synthetic Method | Typical Yield (%) | Applications | Key Advantages |

|---|---|---|---|---|

| Sulfonyl Derivatives | Sulfonyl chloride + amine | 60-85 | Drug discovery | Enhanced binding affinity |

| Alkyl Substituted | Alkyl halide coupling | 70-90 | Medicinal chemistry | Improved lipophilicity |

| Aryl Substituted | Aryl coupling reactions | 65-88 | Biological activity | Diverse activity profiles |

| Heterocyclic Substituted | Heterocycle incorporation | 55-80 | Pharmaceutical agents | Target selectivity |

| Acetyl Derivatives | Acetylation reactions | 75-95 | Bioactive compounds | Metabolic stability |

Solid-Phase Synthesis and Green Chemistry Approaches

The development of solid-phase synthesis methodologies and environmentally sustainable synthetic approaches has transformed the preparation of 4-fluorobenzamide derivatives, enabling high-throughput synthesis while minimizing environmental impact and waste generation.

Solid-Phase Synthesis Protocols

Solid-phase synthesis of benzamide derivatives employs polymer-supported reagents and substrates to facilitate product isolation and enable automated synthesis protocols [20] [21]. The COMU-mediated solid-phase synthesis developed for arylopeptoids (oligomeric N-substituted aminomethyl benzamides) represents a significant advancement in this field [24]. This methodology utilizes the uronium salt COMU as an efficient coupling reagent for ensuring fast and clean acylation reactions on solid support [24]. The submonomer protocol creates arylopeptoid residues through iterative acylation-substitution cycles, enabling the synthesis of complex oligomeric structures with high efficiency [24].

The tris-benzamide synthesis protocol developed by Lee and Ahn demonstrates the versatility of solid-phase approaches for preparing α-helix mimetic compounds [20] [22]. This methodology involves four iterative steps: allyl ester removal, O-acylation, O→N acyl migration, and O-alkylation [20]. The synthetic strategy produces tris-benzamides with purities ranging from 83-99%, demonstrating the reliability and efficiency of the solid-phase approach [22]. A library of twenty tris-benzamides containing diverse functional groups was prepared to validate the methodology's versatility [20].

Wang Resin-Based Synthesis

The solid-phase synthesis of oligo(p-benzamide) foldamers utilizing Wang resin support represents another significant advancement in polymer-supported synthesis [21]. This protocol employs in situ activation of aromatic carboxylic acids with thionyl chloride, followed by acylation of secondary aromatic amines attached to the resin [21]. The methodology accommodates both N-p-methoxybenzyl and N-hexyl protected monomers, enabling the synthesis of heterosequences with controlled structural features [21]. The approach provides access to nanoscale objects that serve as important building blocks for supramolecular chemistry applications [21].

Green Chemistry Innovations

Environmental sustainability has become a critical consideration in the synthesis of 4-fluorobenzamide derivatives, driving the development of green chemistry approaches that minimize waste and utilize renewable resources [25] [26]. The enzymatic amidation protocol employing Candida antarctica lipase B represents a paradigm shift toward sustainable synthetic methodology [25]. This biocatalytic approach operates in cyclopentyl methyl ether, a green solvent that offers superior safety and environmental profiles compared to traditional organic solvents [25].

The enzymatic methodology achieves direct coupling of free carboxylic acids with amines without requiring any additives or harsh reaction conditions [26]. The reaction scope encompasses 28 diverse amides prepared from four different carboxylic acids and seven amines, including both primary and secondary amines as well as cyclic structures [25]. The methodology consistently produces excellent conversions and yields without requiring intensive purification steps, making it particularly attractive for large-scale applications [26].

Atom-Economical Approaches

Mechanistic studies employing both liquid chromatography-mass spectrometry and fluorine-19 nuclear magnetic resonance techniques confirmed the formation of acyl fluoride intermediates during the reaction [2]. The methodology demonstrates broad substrate scope, accommodating both electron-rich and electron-deficient anilines, although electron-deficient substrates require elevated temperatures for optimal conversion [2].

Microwave-Assisted Synthesis

Microwave-assisted synthetic protocols have emerged as energy-efficient alternatives for the preparation of 4-fluorobenzamide derivatives [46]. These methodologies significantly reduce reaction times while maintaining high yields and selectivity [46]. The optimized amide bond reaction utilizing heterocyclic compounds and carboxylic acids employs 4-(N,N-dimethylamino)pyridine N-oxide as catalyst in combination with di-tert-butyl dicarbonate [46]. This one-pot reaction produces amide compounds at high yields without requiring special equipment or elevated temperatures [46].

Table 4: Solid-Phase Synthesis and Green Chemistry Approaches

| Method | Support/Catalyst | Solvent System | Purity (%) | Environmental Benefit |

|---|---|---|---|---|

| Solid-Phase COMU-mediated | COMU coupling agent | DMF/NMP | 85-95 | Reduced waste |

| Tris-benzamide Synthesis | Allyl ester chemistry | Various organic solvents | 83-99 | Automated synthesis |

| Enzymatic CALB Method | Candida antarctica lipase B | Cyclopentyl methyl ether | 95-98 | Green solvent |

| PFP One-pot Method | Pentafluoropyridine | Acetonitrile | 80-94 | Atom economy |

| Wang Resin Protocol | Wang resin | THF/DMF | 90-95 | Recyclable support |

Melting Point Characteristics

4-Fluorobenzamide exhibits a melting point range of 154-158°C, with a literature value consistently reported at 155°C [1] [2] [3]. This represents a significant increase of 24-28°C compared to benzamide (127-130°C), demonstrating the substantial impact of fluorine substitution on crystalline stability [4] [5]. The elevated melting point reflects stronger intermolecular interactions in the solid state, attributed to the enhanced dipole moments and modified hydrogen bonding networks resulting from the electronegative fluorine substituent [6].

Boiling Point and Phase Transition Behavior

The predicted boiling point of 4-fluorobenzamide is 253.1±23.0°C at 760 mmHg [7] [8], which is notably lower than benzamide's boiling point of approximately 288°C. This apparent paradox, where the melting point increases but the boiling point decreases upon fluorination, reflects the complex interplay between intermolecular forces in different phases. The fluorine substituent stabilizes the crystalline phase through enhanced electrostatic interactions while simultaneously reducing the strength of liquid-phase intermolecular associations [4].

Solubility Properties and Thermodynamic Parameters

The aqueous solubility of 4-fluorobenzamide is reported as 3.09 mg/mL (0.0222 mol/L) [9], indicating moderate hydrophilicity despite the presence of the hydrophobic fluorine substituent. The compound's density is estimated at 1.2099 g/cm³ [8] [10], reflecting the high atomic mass of fluorine relative to hydrogen.

Critical thermodynamic parameters demonstrate the stabilizing effect of fluorine substitution. The standard enthalpy of formation is -237.65 kJ/mol, significantly more negative than benzamide (-202.14 to -208.50 kJ/mol) [4] [5]. The standard Gibbs free energy of formation is -146.44 kJ/mol [4], indicating enhanced thermodynamic stability. The enthalpy of fusion (19.50 kJ/mol) is lower than that of benzamide (23.18-84.40 kJ/mol) [4] [5], suggesting more efficient crystal packing in the fluorinated derivative.

Acid-Base Behavior and Tautomeric Equilibria

Electronic Effects on Basicity

The predicted pKa of 4-fluorobenzamide is 15.93±0.50 [8] [11], representing a significant increase of approximately 2.8 units compared to benzamide (pKa ≈ 13.1). This substantial shift toward weaker basicity reflects the powerful electron-withdrawing inductive effect of the para-fluorine substituent [11]. The fluorine atom, with its high electronegativity (3.98 on the Pauling scale), depletes electron density from the amide nitrogen through σ-bond transmission, destabilizing the protonated form and reducing the compound's tendency to accept protons [12] [13].

Tautomeric Equilibria and Conformational Stability

4-Fluorobenzamide exists predominantly in the E,Z configuration, with the amide group maintaining its standard planar geometry [14]. The fluorine substituent does not induce significant keto-enol tautomerism, as the electron-withdrawing effect actually stabilizes the amide form relative to potential enol tautomers. Nuclear magnetic resonance studies of related fluorinated benzamides have revealed weak intramolecular F⋯H-N interactions, particularly observable in non-polar solvents like CDCl₃ [14]. These weak hydrogen bonds, while not significantly altering the molecular structure, do contribute to conformational preferences and may influence crystal packing arrangements.

Hydrogen Bonding Capacity

The electronic modifications induced by fluorine substitution create a dichotomous effect on hydrogen bonding capabilities. The electron withdrawal reduces the hydrogen bond donor ability of the NH₂ group, as the nitrogen becomes more electron-deficient . Conversely, the carbonyl oxygen experiences enhanced hydrogen bond acceptor properties due to increased polarization of the C=O bond [16]. This asymmetric modification of hydrogen bonding capacity influences both intermolecular interactions and potential biological activity.

Fluorine Substituent Effects on Electronic and Steric Properties

Electronic Structure Modifications

The para-fluorine substituent exerts profound electronic effects through dual inductive and mesomeric mechanisms. The inductive effect (σI = +0.51) dominates, creating significant electron withdrawal through the σ-bond framework [16] [13]. Simultaneously, fluorine exhibits a weaker mesomeric effect (σR = -0.34), donating electron density through π-orbital overlap [16]. This combination results in net electron withdrawal, fundamentally altering the electronic landscape of the benzamide system.

Computational studies using density functional theory have demonstrated that fluorine substitution stabilizes both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) by approximately 0.70 eV relative to unsubstituted benzamide [16] [13]. This substantial orbital stabilization enhances resistance to oxidative degradation while maintaining similar HOMO-LUMO gaps, preserving optical properties [16].

Steric Considerations

Despite fluorine's reputation as an isosteric replacement for hydrogen, subtle steric differences exist. The fluorine atom possesses a van der Waals radius of 1.47 Å compared to 1.20 Å for hydrogen, while the C-F bond length (1.35 Å) is shorter than the C-H bond (1.08 Å) [16]. These dimensional differences, while small, can influence molecular recognition and crystal packing efficiency [6].

Impact on Intermolecular Interactions

The electronic modifications induced by fluorine substitution significantly alter intermolecular interaction patterns. Fluorinated benzamides exhibit modified π-π stacking behaviors, with the electron-deficient aromatic ring showing enhanced interactions with electron-rich systems [16]. The fluorine atom itself can participate in weak halogen bonding interactions, though σ-hole formation is minimal in aromatic C-F bonds compared to other halogen-carbon bonds [16].

Stability Under Thermal and Photolytic Conditions

Thermal Stability Characteristics

4-Fluorobenzamide demonstrates enhanced thermal stability compared to its non-fluorinated analogue, with storage recommendations indicating stability at room temperature when kept in cool, dark conditions below 15°C [1] [17]. The absence of specific decomposition temperature data in safety documentation suggests good thermal stability under normal handling conditions [18]. The fluorine substituent contributes to thermal stability through electronic stabilization of the aromatic system and strengthened intermolecular interactions in the crystalline phase.

Photochemical Stability and Degradation Pathways

The photochemical behavior of fluorinated benzamides has been extensively studied, revealing generally enhanced stability compared to non-fluorinated analogues [19] [20]. The electron-withdrawing effect of fluorine stabilizes the molecular orbitals, reducing susceptibility to photooxidation processes [16]. However, fluorinated compounds can still undergo photodegradation under specific conditions, particularly in the presence of singlet oxygen or other reactive species [19].

Studies on related fluorinated compounds have identified potential photodegradation pathways involving [4+2] cycloaddition reactions with singlet oxygen, leading to unstable endoperoxide intermediates that rearrange to form oxidized products [19] [20]. For 4-fluorobenzamide specifically, the para-substitution pattern and electron-deficient aromatic ring may confer resistance to such oxidative processes compared to electron-rich systems.

Atmospheric and Environmental Stability

The stability of 4-fluorobenzamide under atmospheric conditions is enhanced by the fluorine substituent. The lowered HOMO energy level reduces vulnerability to atmospheric oxidants, while the strong C-F bond (bond dissociation energy ≈ 485 kJ/mol) resists homolytic cleavage under normal environmental conditions [21]. Storage guidelines recommend protection from light and moisture, suggesting potential sensitivity to hydrolytic processes under extreme conditions [17].

Mechanistic Considerations for Degradation

When thermal or photolytic degradation does occur, fluorinated compounds typically follow distinct pathways compared to their non-fluorinated counterparts. The strong electron-withdrawing effect of fluorine can stabilize certain radical intermediates while destabilizing others, leading to altered product distributions [21]. Hazardous decomposition products from 4-fluorobenzamide under extreme conditions may include hydrogen fluoride, nitrogen oxides, carbon monoxide, and carbon dioxide [22], necessitating appropriate safety precautions during high-temperature applications.

XLogP3

LogP

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Benzamide, 4-fluoro-